1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)18-10-8-15-16-18/h1-5,8,10,14H,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEXHMNFVPAHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactions
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines.
Phenethylsulfonyl Group Introduction: The phenethylsulfonyl group can be introduced via sulfonylation reactions using phenethylsulfonyl chloride and a suitable base.
1,2,3-Triazole Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Recent studies have highlighted the potential of 1H-1,2,3-triazole derivatives in the treatment of diabetes. Specifically, compounds featuring the triazole ring have shown significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 14.2 µM, indicating their efficacy as potential antidiabetic agents . The structure-activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance biological activity, making these compounds promising candidates for further development.
Neuroprotective Effects
Research has indicated that triazole derivatives may possess neuroprotective properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit neuroinflammatory pathways and protect neuronal cells from oxidative stress. These properties are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Agents
The antimicrobial properties of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole derivatives have been explored extensively. Studies have shown that various triazole derivatives exhibit potent antimicrobial and antifungal activities against a range of pathogens. For example, a study on synthesized 1,2,4-triazole derivatives found significant antimicrobial effects against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism.
Enzyme Inhibition
Aldosterone Synthase Inhibition
The compound's potential as an aldosterone synthase inhibitor has also been investigated. Aldosterone synthase plays a critical role in regulating blood pressure and fluid balance; thus, inhibitors can be beneficial in treating conditions such as hypertension and heart failure. Research indicates that certain triazole derivatives can selectively inhibit aldosterone synthase with high potency . This selectivity is essential for minimizing side effects associated with broader-spectrum steroidogenic enzyme inhibition.
Case Studies
Mechanism of Action
The mechanism of action of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The phenethylsulfonyl group may interact with enzymes or receptors, while the 1,2,3-triazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Analogues
Physicochemical Properties
- However, the acetylated derivative () may exhibit intermediate solubility due to its carboxylic acid moiety .
- Steric Effects : The bulky phenethylsulfonyl group could hinder binding to sterically sensitive targets compared to smaller substituents (e.g., 4-fluorobenzyl in ) .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Thermodynamic Stability : The triazole’s inertness to hydrolysis and oxidation () ensures stability across analogues, supporting long-term storage and in vivo applications .
Biological Activity
1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound that has garnered attention due to its diverse biological activities. The unique structural features of this compound, including the phenethylsulfonyl group, pyrrolidine ring, and 1,2,3-triazole moiety, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 382.5 g/mol. The compound features a sulfonamide linkage that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 2034424-55-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, enhancing binding affinity to target proteins.
Key Mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the triazole moiety contributes to significant antimicrobial activity against various pathogens.
Anticancer Activity
In a study evaluating the antiproliferative effects of various triazole derivatives, this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism was proposed to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 10 |
| HT29 (Colon Cancer) | 12 |
Antimicrobial Activity
The compound's antimicrobial efficacy was tested against both Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum activity.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives, including our compound of interest. The study highlighted the structure-activity relationship (SAR) that guided the optimization of biological activity. It was found that modifications in the sulfonyl group significantly influenced the anticancer potency.
Q & A
Q. How can stability issues (e.g., hydrolysis of sulfonyl groups) be mitigated during storage?
- Methodology : Store compounds under anhydrous conditions (desiccators with silica gel) at -20°C. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., sulfonate hydrolysis). LC-MS monitors degradation products .
Tables
Q. Table 1. Representative Yields and Conditions for Triazole Synthesis
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Azide + Alkyne | CuSO₄/Na-ascorbate | THF:H₂O | 50 | 16 | 60–76 | |
| Fluorinated Azide | CuI/DIPEA | DMF | RT | 24 | 65 |
Q. Table 2. Key Spectroscopic Data for Triazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 21id | 8.10 (s, 1H, triazole) | 148.5 (triazole C) | 423.1234 |
| 5b | 7.85 (d, J=8.5 Hz, 2H) | 160.1 (C-F) | 498.0891 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
